molecular formula C14H17ClFNO4 B2904683 Boc-L-2-Fluoro-4-chlorophe CAS No. 1213690-82-4

Boc-L-2-Fluoro-4-chlorophe

Cat. No.: B2904683
CAS No.: 1213690-82-4
M. Wt: 317.74
InChI Key: CDTXFWANMGZCPG-NSHDSACASA-N
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Description

Boc-L-2-Fluoro-4-chlorophe is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

The synthesis of Boc-L-2-Fluoro-4-chlorophe typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Boc-L-2-Fluoro-4-chlorophe undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atom in the compound.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring, often using reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for this compound, using palladium catalysts and organoboron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the aromatic ring or the protective Boc group.

Scientific Research Applications

Boc-L-2-Fluoro-4-chlorophe is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. Its applications include:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical properties.

    Biological Studies: Employed in the study of enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of Boc-L-2-Fluoro-4-chlorophe involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Boc-L-2-Fluoro-4-chlorophe can be compared to other similar compounds such as Boc-L-2-Fluoro-4-chlorophenylalanine and Boc-L-2-Fluoro-4-chlorophenylglycine . These compounds share similar structural features but differ in their specific functional groups and overall reactivity. This compound is unique in its combination of a fluorine and chlorine substituent on the aromatic ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(2S)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXFWANMGZCPG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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